

An In-depth Technical Guide to the Structure of the Trimethylsulfoxonium Cation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Trimethylsulfoxonium*

Cat. No.: *B8643921*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The **trimethylsulfoxonium** cation, $[(\text{CH}_3)_3\text{SO}]^+$, is a versatile chemical entity with significant applications in organic synthesis, particularly as a precursor to dimethyloxosulfonium methylide, a key reagent in the Corey-Chaykovsky reaction for the formation of epoxides, cyclopropanes, and aziridines. A thorough understanding of its three-dimensional structure is paramount for comprehending its reactivity and for the rational design of novel synthetic methodologies. This guide provides a comprehensive overview of the structural features of the **trimethylsulfoxonium** cation, supported by quantitative data from spectroscopic and crystallographic studies.

Molecular Structure and Geometry

The **trimethylsulfoxonium** cation consists of a central sulfur atom bonded to three methyl groups and one oxygen atom, resulting in a net positive charge. X-ray crystallographic studies have unequivocally established that the sulfur atom adopts a tetrahedral molecular geometry. [1] This arrangement is consistent with the principles of VSEPR theory for a central atom with four bonding pairs of electrons. The cation possesses an idealized C_{3v} symmetry.[1]

Bond Lengths and Angles

Precise measurements of bond lengths and angles have been obtained from single-crystal X-ray diffraction studies of various **trimethylsulfoxonium** salts. These data provide critical insights into the nature of the covalent bonds within the cation.

Parameter	Value (Trimethylsulfoxonium Chloride)	Value (Trimethylsulfoxonium Bromide)
S=O Bond Length	1.436 Å	~1.436 Å
S-C Bond Length	1.742 Å	~1.742 Å
O-S-C Bond Angle	112.6°	~112.6°
C-S-C Bond Angle	106.2°	~106.2°

Data sourced from crystallographic studies of the respective salts.

The S=O bond is significantly shorter than a typical S-O single bond, indicating a substantial degree of double bond character. The O-S-C bond angles are larger than the C-S-C bond angles, which can be attributed to the greater steric repulsion and the electronic influence of the sulfur-oxygen double bond.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. The **trimethylsulfoxonium** cation exhibits characteristic signals in both ¹H and ¹³C NMR spectra.

¹H and ¹³C NMR Data

The following table summarizes the chemical shifts for the **trimethylsulfoxonium** cation, recorded for **trimethylsulfoxonium** iodide in deuterated dimethyl sulfoxide (DMSO-d₆).

Nucleus	Chemical Shift (δ) in DMSO-d ₆
¹ H	3.904 ppm
¹³ C	Not explicitly found in search results

The ^1H NMR spectrum shows a single peak, as all nine protons of the three methyl groups are chemically equivalent due to free rotation around the S-C bonds.

Experimental Protocols

Synthesis of Trimethylsulfoxonium Iodide

A common and straightforward method for the preparation of **trimethylsulfoxonium** iodide involves the alkylation of dimethyl sulfoxide (DMSO) with iodomethane.[\[1\]](#)

Materials:

- Dimethyl sulfoxide (DMSO)
- Iodomethane (Methyl Iodide)
- Anhydrous acetone or chloroform for washing
- Water or ethanol/acetone for recrystallization

Procedure:

- In a pressure vessel or a round-bottom flask equipped with a reflux condenser, combine dimethyl sulfoxide and a molar excess (e.g., 2.5 equivalents) of iodomethane.[\[1\]](#)
- The reaction mixture is heated, for instance, at 70-80°C for 24-48 hours.[\[1\]](#)
- As the reaction proceeds, a white precipitate of **trimethylsulfoxonium** iodide will form.
- After cooling the reaction mixture to room temperature, the solid product is collected by filtration.
- The crude product is washed with a suitable solvent, such as anhydrous acetone or chloroform, to remove unreacted starting materials and impurities.[\[1\]](#)
- For further purification, the **trimethylsulfoxonium** iodide can be recrystallized from water, or a mixture of ethanol and acetone, to yield colorless crystals.[\[2\]](#)

Safety Note: Iodomethane is toxic and volatile and should be handled in a well-ventilated fume hood.

Single-Crystal X-ray Diffraction (SC-XRD)

Obtaining a high-quality single crystal is the most critical step for a successful SC-XRD experiment.

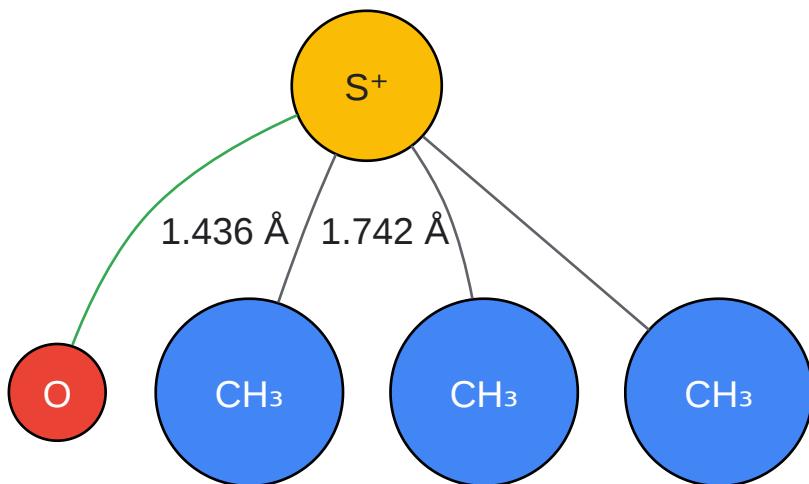
Protocol Outline:

- Crystallization: Dissolve the purified **trimethylsulfoxonium** salt in a suitable solvent or solvent mixture (e.g., water, ethanol) to create a saturated or near-saturated solution. Slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion are common techniques to grow single crystals.
- Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
- Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
- Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined by solving the phase problem. The initial structural model is then refined to obtain the final, precise atomic coordinates, bond lengths, and bond angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve 5-25 mg of the **trimethylsulfoxonium** salt in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
- Ensure the sample is fully dissolved. If any solid particles are present, filter the solution into a clean NMR tube.


- Cap the NMR tube and carefully place it in the NMR spectrometer.

Data Acquisition:

- Acquire the ^1H NMR spectrum. A standard one-pulse experiment is typically sufficient.
- Acquire the ^{13}C NMR spectrum. Due to the lower natural abundance and sensitivity of the ^{13}C nucleus, a larger number of scans may be required.

Molecular Structure and Connectivity Diagram

The following diagram, generated using the DOT language, illustrates the tetrahedral geometry and connectivity of the **trimethylsulfoxonium** cation.

[Click to download full resolution via product page](#)

Caption: Molecular structure of the **trimethylsulfoxonium** cation.

Conclusion

The **trimethylsulfoxonium** cation possesses a well-defined tetrahedral structure centered at the sulfur atom. Its structural parameters have been accurately determined through X-ray crystallography, and its identity and purity can be readily assessed using NMR spectroscopy. The experimental protocols outlined in this guide provide a foundation for the synthesis and characterization of this important chemical species, which will be of value to researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Trimethylsulfoxonium iodide synthesis - chemicalbook [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Structure of the Trimethylsulfoxonium Cation]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8643921#structure-of-trimethylsulfoxonium-cation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com